2,4-dimethyl 3-methyl-5-[2-({3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamido]thiophene-2,4-dicarboxylate
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Overview
Description
Dimethyl 3-methyl-5-(2-((4-oxo-3-phenyl-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)thiophene-2,4-dicarboxylate is a complex organic compound with a unique structure that combines multiple functional groups, including thiophene, pyrimidine, and cycloheptane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl 3-methyl-5-[2-({3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamido]thiophene-2,4-dicarboxylate typically involves multi-step organic synthesis. The process begins with the preparation of the thiophene ring, followed by the introduction of the pyrimidine and cycloheptane moieties. Key steps include:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrimidine Ring: This step often involves the condensation of a suitable amine with a diketone or diester.
Cycloheptane Ring Formation: This can be synthesized via intramolecular cyclization reactions.
Thioether Formation: The thiophene and pyrimidine rings are linked through a thioether bond, typically using thiol reagents and appropriate coupling conditions.
Final Esterification: The final step involves esterification to introduce the dimethyl ester groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-methyl-5-(2-((4-oxo-3-phenyl-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)thiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and pyrimidine rings.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Hydrolysis Conditions: Acidic (HCl, H2SO4) or basic (NaOH, KOH) aqueous solutions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential as a bioactive molecule can be investigated. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in the treatment of diseases such as cancer, infections, or inflammatory conditions.
Industry
In industry, the compound could be used in the development of new materials with unique properties. Its complex structure might impart desirable characteristics such as enhanced stability, reactivity, or bioactivity.
Mechanism of Action
The mechanism by which 2,4-dimethyl 3-methyl-5-[2-({3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamido]thiophene-2,4-dicarboxylate exerts its effects depends on its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to fit into binding sites on these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 3-methyl-5-(2-((4-oxo-3-phenyl-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)thiophene-2,4-dicarboxylate: This compound itself.
Thiophene Derivatives: Compounds with similar thiophene rings but different substituents.
Pyrimidine Derivatives: Compounds with pyrimidine rings and varying functional groups.
Cycloheptane Derivatives: Compounds featuring the cycloheptane ring system.
Uniqueness
The uniqueness of 2,4-dimethyl 3-methyl-5-[2-({3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7500^{2,7}]tetradeca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamido]thiophene-2,4-dicarboxylate lies in its combination of multiple ring systems and functional groups, which confer a distinct set of chemical and biological properties
Properties
IUPAC Name |
dimethyl 3-methyl-5-[[2-[(3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)sulfanyl]acetyl]amino]thiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O6S3/c1-15-20(26(34)36-2)23(40-22(15)27(35)37-3)29-19(32)14-38-28-30-24-21(17-12-8-5-9-13-18(17)39-24)25(33)31(28)16-10-6-4-7-11-16/h4,6-7,10-11H,5,8-9,12-14H2,1-3H3,(H,29,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLNVXAHSVBBLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CSC2=NC3=C(C4=C(S3)CCCCC4)C(=O)N2C5=CC=CC=C5)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O6S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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